Regioisomeric Variation in BRD4 Binding Affinity: 4-Bromo vs. 6-Bromo Substitution
6-Bromo-2-fluoro-3-methylbenzamide exhibits an IC₅₀ of 6.31 μM (6310 nM) for inhibition of BRD4, as measured by fluorescence anisotropy using an Alexa Fluor 488 probe [1]. In contrast, the 4-bromo regioisomer (4-bromo-2-fluoro-3-methylbenzamide) shows a higher IC₅₀ of 7.94 μM (7940 nM) under identical assay conditions [2]. The 1.63 μM improvement in potency associated with the 6-bromo substitution pattern underscores the significance of bromine positioning for BRD4 engagement.
| Evidence Dimension | BRD4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 6.31 μM (6310 nM) |
| Comparator Or Baseline | 4-Bromo-2-fluoro-3-methylbenzamide: 7.94 μM (7940 nM) |
| Quantified Difference | 1.63 μM (26% improvement in potency) |
| Conditions | Fluorescence anisotropy; inhibition of Alexa Fluor 488 binding to BRD4; 60 min incubation |
Why This Matters
For researchers targeting BRD4 in epigenetic drug discovery, the 6-bromo isomer offers superior potency, directly impacting hit-to-lead progression and compound triage decisions.
- [1] BindingDB. (n.d.). BDBM50397667 (CHEMBL2181819): IC₅₀ = 6310 nM for BRD4 inhibition. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50397668 (CHEMBL2017264): IC₅₀ = 7940 nM for BRD4 inhibition (4-bromo regioisomer). Retrieved from BindingDB. View Source
